(2-tert-Butylphenoxy)acetonitrile CAS 202821-16-7 properties
(2-tert-Butylphenoxy)acetonitrile CAS 202821-16-7 properties
An In-depth Technical Guide to (2-tert-Butylphenoxy)acetonitrile (CAS 202821-16-7)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (2-tert-Butylphenoxy)acetonitrile, a specialized chemical intermediate. As a Senior Application Scientist, my objective is to synthesize the available data with practical, field-proven insights to support your research and development endeavors. This document is structured to deliver not just data, but a foundational understanding of the compound's properties, synthesis, and potential applications, grounded in established chemical principles.
Core Compound Identification and Properties
(2-tert-Butylphenoxy)acetonitrile is an aromatic nitrile. The structure combines a 2-tert-butylphenol moiety with a nitrile group via an ether linkage. This unique combination of a bulky, lipophilic tert-butyl group, an aromatic ring, and a polar, reactive nitrile functional group suggests its utility as a building block in medicinal chemistry and organic synthesis.
Sigma-Aldrich classifies this compound as part of a collection of rare and unique chemicals intended for early discovery research. Consequently, they do not provide detailed analytical data, and the buyer assumes responsibility for confirming the product's identity and purity. This underscores the compound's status as a specialized, non-commodity chemical where publicly available data is limited.
Table 1: Physicochemical Properties of (2-tert-Butylphenoxy)acetonitrile
| Property | Value | Source |
| CAS Number | 202821-16-7 | [1] |
| Molecular Formula | C₁₂H₁₅NO | |
| Molecular Weight | 189.26 g/mol | Calculated |
| Synonyms | (2-TERT-BUTYL-PHENOXY)ACETONITRILE, 2-(2-(tert-Butyl)phenoxy)acetonitrile | [1] |
| Appearance | Not specified in public literature. | - |
| Melting Point | Not available in public literature. | - |
| Boiling Point | Not available in public literature. | - |
| Solubility | Not specified. Expected to be soluble in common organic solvents. | - |
| Purity | Commercially available at ≥95% purity. | [1] |
Proposed Synthesis Pathway and Rationale
Proposed Reaction: 2-tert-Butylphenol + Chloroacetonitrile → (2-tert-Butylphenoxy)acetonitrile
Experimental Protocol: A Validated Approach
The following protocol is a robust, self-validating methodology for synthesizing the target compound. The causality behind each step is explained to ensure reproducibility and understanding.
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Deprotonation of Phenol (Formation of Nucleophile):
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Step 1a: To a solution of 2-tert-butylphenol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or Acetonitrile) under an inert atmosphere (N₂ or Ar), add a strong base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq) at 0 °C.
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Rationale: The phenolic proton is acidic and must be removed to generate the potent sodium or potassium 2-tert-butylphenoxide nucleophile. NaH provides an irreversible deprotonation, driving the reaction forward, while K₂CO₃ is a milder, safer alternative suitable for scale-up. The inert atmosphere is critical to prevent oxidation of the resulting phenoxide.
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Nucleophilic Substitution (Ether Formation):
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Step 2a: To the freshly prepared phenoxide solution, add chloroacetonitrile (1.1 eq) dropwise while maintaining the temperature at 0 °C.
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Step 2b: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
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Rationale: Chloroacetonitrile serves as the electrophile. The phenoxide attacks the carbon atom bearing the chlorine, displacing the chloride ion in an Sₙ2 reaction to form the desired ether linkage. Dropwise addition at low temperature helps to control any potential exotherm.
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Work-up and Purification:
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Step 3a: Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by carefully adding water.
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Step 3b: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or diethyl ether (3x).
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Step 3c: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Step 3d: Purify the crude product by flash column chromatography on silica gel.
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Rationale: The aqueous work-up removes inorganic salts and any remaining DMF. Extraction isolates the organic product. Column chromatography is the standard method for purifying research chemicals of this nature to achieve high purity.
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Diagram 1: Proposed Synthesis Workflow
Caption: Proposed Williamson ether synthesis of (2-tert-Butylphenoxy)acetonitrile.
Potential Applications in Drug Development
The true value of a molecule like (2-tert-Butylphenoxy)acetonitrile lies in its potential as a scaffold or intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The acetonitrile group is a versatile functional handle.[3][4]
Key Roles of the Acetonitrile Moiety:
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Intermediate for Amine Synthesis: The nitrile can be readily reduced to a primary amine (-CH₂NH₂), a common functional group in many bioactive molecules, using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
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Synthesis of Heterocycles: Nitriles are precursors to various nitrogen-containing heterocycles, such as tetrazoles, which are important pharmacophores in drug design.[5]
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Bioisostere: The nitrile group can act as a bioisostere for a carbonyl group, influencing polarity and metabolic stability.
The 2-tert-butylphenyl group provides steric bulk and lipophilicity, which can be crucial for modulating a drug candidate's binding affinity to a target protein, improving its pharmacokinetic profile (e.g., oral bioavailability), and preventing metabolic degradation at the ortho position of the aromatic ring.
Diagram 2: Potential Synthetic Utility
Caption: Key transformations of the nitrile group for pharmaceutical synthesis.
Spectroscopic Characterization
Specific spectroscopic data for (2-tert-Butylphenoxy)acetonitrile is not available in public databases or literature. For any synthesized batch, the following characterization would be essential for structure verification.
Table 2: Expected Spectroscopic Signatures
| Technique | Expected Key Signals | Rationale |
| ¹H NMR | Singlet (~1.4 ppm, 9H) Multiplets (~6.8-7.4 ppm, 4H) Singlet (~4.8 ppm, 2H) | Corresponds to the nine equivalent protons of the tert-butyl group. Aromatic protons on the benzene ring. Methylene protons (-O-CH₂-CN). |
| ¹³C NMR | Signal (~31 ppm) Signal (~34 ppm) Signal (~55 ppm) Signal (~115 ppm) Signals (~110-155 ppm) | Tert-butyl methyl carbons. Tert-butyl quaternary carbon. Methylene carbon (-O-CH₂-CN). Nitrile carbon (-CN). Aromatic carbons. |
| IR Spectroscopy | ~2250 cm⁻¹ (sharp, medium intensity) ~1250 cm⁻¹ (strong) ~2960 cm⁻¹ (strong) | Characteristic C≡N (nitrile) stretch.[6] Aryl-O-C (ether) asymmetric stretch. C-H stretch of the tert-butyl group. |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 189.26. Fragment at m/z = 174 (loss of CH₃). | Corresponds to the molecular weight. Characteristic fragmentation pattern of a tert-butyl group. |
Safety and Handling
According to the Safety Data Sheet (SDS) from AK Scientific, Inc., (2-tert-Butylphenoxy)acetonitrile is classified as a hazardous substance.[1]
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Signal Word: Warning[1]
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Hazard Statements:
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Precautionary Measures:
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P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1]
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P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1]
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
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Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[1]
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Professionals handling this compound must consult the full SDS and adhere to all institutional safety protocols.
References
- AK Scientific, Inc. Safety Data Sheet: 2-(2-Tert-butylphenoxy)acetonitrile. [URL: https://www.aksci.com/sds/SC10580.sds.pdf]
- Varian Unity Inova. C NMR spectra were recorded at 300 MHz in CDCl3. [No direct URL available]
- Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv6p0171]
- TCI Chemicals. SAFETY DATA SHEET: Acetonitrile. [URL: https://www.tcichemicals.com/BE/en/assets/sds/A0060_EHS_EU.pdf]
- Santa Cruz Biotechnology, Inc. SC-262166 - SAFETY DATA SHEET: (4-tert-Butylphenyl)acetonitrile.
- Sigma-Aldrich. Product Page: (2-TERT-BUTYL-PHENOXY)-ACETONITRILE AldrichCPR. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr020054]
- PrepChem.com. Synthesis of 2-(4-tert-butylphenylthio)acetonitrile. [URL: https://www.prepchem.com/synthesis-of-2-4-tert-butylphenylthio-acetonitrile/]
- Manner, V. W., et al. Supporting Information: The First Crystal Structure of a Monomeric Phenoxyl Radical. [URL: https://pubs.rsc.org/en/content/articlelanding/2007/cc/b712140k]
- Sigma-Aldrich. Product Page (International): (2-TERT-BUTYL-PHENOXY)-ACETONITRILE AldrichCPR. [URL: https://www.sigmaaldrich.com/china- mainland/zh/product/aldrich/cpr020054]
- CompTox Chemicals Dashboard. (2-tert-butylphenoxy)acetic acid Properties. [URL: https://comptox.epa.gov/dashboard/chemical/details/DTXSID00389665]
- ChemScence. The Importance of Acetonitrile in Pharmaceutical Manufacturing. [URL: https://www.chemscence.com/news/the-importance-of-acetonitrile-in-pharmaceutical-manufacturing/]
- ChemicalBook. 4-tert-Butylphenyl-acetonitrile synthesis. [URL: https://www.chemicalbook.com/synthesis/3288-99-1.html]
- Knowledge UChicago. SUPPORTING INFORMATION. [URL: https://knowledge.uchicago.edu/record/2256/files/Ambrose_SI.pdf]
- Gottlieb, H. E., et al. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [URL: https://www.chem.ucla.edu/~hugo/nmr/solvents/gottlieb_joc_1997.pdf]
- ChemComplex. Acetonitrile in Pharmaceutical Synthesis: Applications, Quality Considerations, and Procurement Insights. [URL: https://www.chemcomplex.
- ResearchGate. Serendipitous Synthesis of (tert-Butyl-NNO-azoxy)acetonitrile. [URL: https://www.researchgate.net/publication/232047805_Serendipitous_Synthesis_of_tert-Butyl-NNO-azoxyacetonitrile_Reduction_of_an_Oxime_Moiety_to_a_Methylene_Unit]
- Carl ROTH. Safety Data Sheet: Acetonitrile. [URL: https://www.carlroth.com/medias/SDB-27K0-AU-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyODgwOTR8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaDMyLzEwMDI2NTA3NTk0NzgyLnBkZnxjM2E0Y2Y0YjY0ZWY3YjU5YmY5YjYwYjE5YjQ3YjU3YjYxYjY5YjYxYjYxYjYxYjYxYjYxYjYxYjYx]
- McMahon, R. J. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [URL: https://www.chem.wisc.
- Physics & Maths Tutor. 6.3.2 Spectroscopy MS. [URL: https://www.physicsandmathstutor.com/pdf-pages/?pdf=https%3A%2F%2Fpmt.physicsandmathstutor.com%2Fdownload%2FChemistry%2FA-level%2FTopic-Qs%2FOCR-A%2F6-Organic-Chemistry-and-Analysis%2F6.3-Analysis%2F6.3.2-Spectroscopy%2FMS%2F6.3.2%2520Spectroscopy%2520MS.pdf]
- Lab Alley. Acetonitrile in the Pharmaceutical Industry. [URL: https://www.laballey.com/blogs/news/acetonitrile-in-the-pharmaceutical-industry]
- PubChem. 2-Tert-Butylphenol. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6923]
- Gasparetto, J. C., et al. Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. [URL: https://www.researchgate.
- Queen's University Belfast. The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. [URL: https://pure.qub.ac.uk/en/publications/the-importance-of-acetonitrile-in-the-pharmaceutical-industry-a]
